6-Nitro-benzooxazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

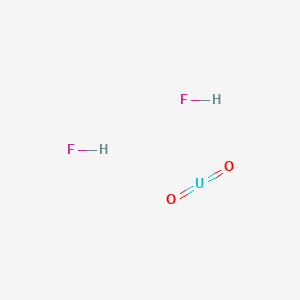

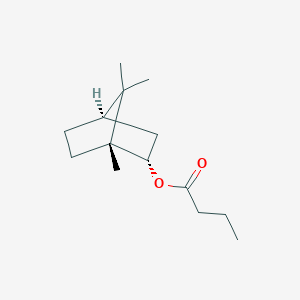

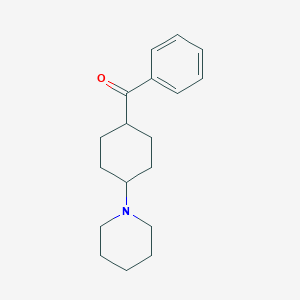

“6-Nitro-benzooxazole-2-thiol” is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.19 g/mol . The compound is also known by other names such as “2-Mercapto-6-nitrobenzoxazole”, “6-NITROBENZO [D]OXAZOLE-2-THIOL”, and "6-Nitrobenzo [d]oxazole-2 (3H)-thione" .

Synthesis Analysis

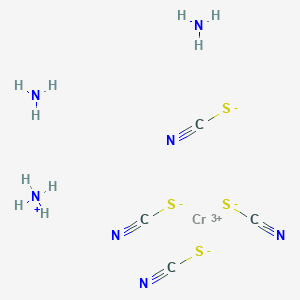

The synthesis of “6-Nitro-benzooxazole-2-thiol” can be achieved from Potassium ethylxanthate and 2-Amino-5-nitrophenol . More detailed synthetic routes can be found in the referenced source .

Molecular Structure Analysis

The molecular structure of “6-Nitro-benzooxazole-2-thiol” can be represented by the InChI string "InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13)" . The Canonical SMILES representation is "C1=CC2=C(C=C1N+[O-])OC(=S)N2" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Nitro-benzooxazole-2-thiol” include a molecular weight of 196.19 g/mol, an XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 and an exact mass of 195.99426317 g/mol .

Applications De Recherche Scientifique

Anticancer Agents

Field

Medical and Pharmaceutical Research

Application Summary

Benzothiazole-2-thiol derivatives have been synthesized and studied for their potential as anticancer agents . These compounds have shown inhibitory activities against different types of human cancer cell lines .

Methods of Application

The compounds were synthesized and their structures determined by 1H-NMR, 13C-NMR, and HRMS (ESI). The effects of all compounds on a panel of different types of human cancer cell lines were investigated .

Results

Among the synthesized compounds, pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum inhibitory activities. One compound displayed potent anticancer activity on SKRB-3, SW620, A549, and HepG2 cancer cells and was found to induce apoptosis in HepG2 cancer cells .

Agricultural Chemicals

Field

Application Summary

Benzoxazole and benzothiazole derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important structures in agrochemical discovery .

Methods of Application

The specific methods of application or experimental procedures for these compounds in agricultural settings were not detailed in the source .

Results

Great progress has been made in the research of benzoxazoles and benzothiazoles, especially in the development of herbicides and insecticides .

Carbonic Anhydrase Inhibitors

Field

Application Summary

2-Mercaptobenzoxazoles have been found to inhibit human carbonic anhydrases (hCAs), which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . These enzymes are involved in a wide range of physiological processes, and abnormal levels or activities of these enzymes are commonly associated with various diseases .

Methods of Application

The compounds were synthesized and their structures determined by kinetic and structural studies .

Results

The results reported can pave the way for the development of selective CA inhibitors .

β-Selective Glycosylations

Field

Application Summary

6-Nitro-2-benzothiazolyl α-Glucoside and α-Mannoside have been used in β-Selective Glycosylations . This process is important in the synthesis of complex carbohydrates.

Methods of Application

The glycosylations were carried out in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) in CH2Cl2 at −78 °C .

Results

The process resulted in the formation of the corresponding glycosides in high yields .

Antimicrobial Activity

Application Summary

2-Mercaptobenzothiazoles have been found to exhibit antimicrobial activity . These compounds have been used in the treatment of various infectious diseases .

Methods of Application

The specific methods of application or experimental procedures for these compounds were not detailed in the source .

Results

The compounds have shown promising results in combating various infectious diseases .

Anti-Inflammatory Activity

Application Summary

2-Mercaptobenzothiazoles have been found to exhibit anti-inflammatory activity . These compounds have been used in the treatment of various inflammatory conditions .

Results

The compounds have shown promising results in combating various inflammatory conditions .

Safety And Hazards

The safety data sheet for “6-Nitro-benzooxazole-2-thiol” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Propriétés

IUPAC Name |

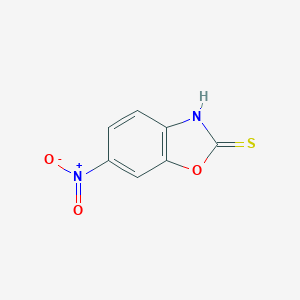

6-nitro-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNWXZRBBCASB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366432 |

Source

|

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-benzooxazole-2-thiol | |

CAS RN |

14541-93-6 |

Source

|

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)